N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (hereafter referred to as Compound A) is a spirocyclic triazaspiro derivative featuring a thioacetamide backbone. Its molecular formula is C23H23F3N4OS, with a molecular weight of 460.52 g/mol . The compound’s structure includes a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a methyl group at position 8, a phenyl group at position 3, and a thioacetamide side chain linked to a 3,4-difluorophenyl moiety.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4OS/c1-28-11-9-22(10-12-28)26-20(15-5-3-2-4-6-15)21(27-22)30-14-19(29)25-16-7-8-17(23)18(24)13-16/h2-8,13H,9-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJMZYUTQDSWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, identified by its CAS number 1189910-77-7, is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a difluorophenyl group and a triazaspiro moiety, suggests diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22F2N4OS, with a molecular weight of approximately 428.5 g/mol. The presence of fluorine atoms in its structure enhances its biological activity and stability, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F2N4OS |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1189910-77-7 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, inhibitors targeting the c-Met kinase pathway have demonstrated significant antitumor activity by blocking cellular proliferation and inducing apoptosis in cancer cells .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Related compounds have exhibited antibacterial and antifungal activities through mechanisms that disrupt microbial cell walls or inhibit essential metabolic processes .
- Anti-inflammatory Effects : The presence of specific functional groups may enhance the compound's anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory pathways .
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Antitumor Activity : A study investigated a series of triazole derivatives that included difluorophenyl groups and reported significant inhibition of tumor growth in xenograft models . The mechanism was primarily through the inhibition of angiogenesis via VEGFR pathways.
- Antimicrobial Properties : Another research highlighted the synthesis of derivatives with similar scaffolds that displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria . These derivatives showed enhanced binding affinity to bacterial ribosomes.
- Anti-inflammatory Mechanisms : Research indicated that compounds with triazaspiro structures could effectively reduce inflammation in animal models by inhibiting NF-kB signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazaspiro-Acetamide Derivatives
Key Observations:
Spiro Core Modifications: Compound A and C916-0516 share the 8-methyl-3-phenyl spiro core but differ in acetamide substituents. Compound 5 (from ) replaces the methyl group at position 8 with a dimethoxybenzoyl moiety, which significantly enhances its selectivity for mycobacterial lipoamide dehydrogenase (Mtb Lpd). This highlights the importance of spiro-core substitutions in target specificity.
Acetamide Side Chain Variations :
- The trifluoromethylphenyl group in the EP 4 374 877 derivative suggests a design strategy for improving blood-brain barrier penetration, whereas Compound A ’s difluorophenyl group balances lipophilicity and solubility.
- Compound ’s 2,3-dimethylphenyl substituent introduces steric bulk, which may reduce off-target interactions but also limit solubility .
Biological Activity Trends: Compound 5 demonstrated nanomolar inhibition of Mtb Lpd, attributed to its dimethoxybenzoyl group stabilizing interactions with the enzyme’s hydrophobic pocket . Compound A lacks this moiety, but its difluorophenyl group could enhance binding to similar targets (e.g., kinases or DDR1) through halogen bonding . Chlorine-substituted analogues (e.g., C916-0516) are commonly associated with agrochemical applications (see pesticide derivatives in ), suggesting Compound A’s fluorinated structure may prioritize pharmaceutical over agricultural use.
Research Findings and Implications
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The 3,4-difluorophenyl group in Compound A increases logP compared to non-fluorinated analogues, likely improving membrane permeability. However, excessive lipophilicity (e.g., in the EP 4 374 877 derivative ) may reduce aqueous solubility.
Target Engagement Hypotheses
While direct target data for Compound A is absent, structural parallels to Compound 5 and DDR1 inhibitors (e.g., ’s spiro-pyrazolo compound ) suggest possible activity against kinases or extracellular matrix regulators. The thioacetamide linkage may mimic ATP-binding motifs or disrupt protein-protein interactions.
Q & A
Q. What are the recommended synthetic routes for preparing N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 3,4-difluoroaniline with a thioacetamide intermediate. A typical protocol involves dissolving the carboxylic acid derivative (e.g., 2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetic acid) in dichloromethane, activating it with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine, and reacting with 3,4-difluoroaniline at low temperatures (273 K). Purification is achieved via solvent extraction (dichloromethane/ethyl acetate) and crystallization .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals grown from a dichloromethane/ethyl acetate mixture (1:1) can be analyzed to determine bond lengths, dihedral angles, and hydrogen-bonding patterns (e.g., N–H⋯O interactions). Spectroscopic methods (NMR, FT-IR) and high-resolution mass spectrometry (HRMS) should complement crystallographic data .
Q. What biological activities are associated with structurally related spiro-triazaspiro compounds?
- Methodological Answer : Analogous compounds exhibit enzyme inhibition (e.g., Pfmrk kinase inhibition) and activity in disease models (e.g., Alzheimer’s, diabetes). Target-specific assays (e.g., enzyme-linked immunosorbent assays, ELISAs) and cell permeability studies (Caco-2 models) are recommended to evaluate biological activity. Reference inhibitors like Hedgehog Antagonist VIII can serve as positive controls .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent ratios). Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enhance reproducibility and reduce side reactions. Post-synthesis, use reverse-phase HPLC (e.g., Chromolith® columns) with UV detection to monitor purity and isolate isomers .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analyses of IC₅₀ values and correlate with structural variations (e.g., fluorine substitution patterns). Use molecular docking to assess binding affinity differences. Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and ensure consistent cell-line sourcing to minimize variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the spiro-triazaspiro core?
- Methodological Answer : Systematically modify substituents on the phenyl and difluorophenyl groups. For example:
Q. How can polymorphism impact the compound’s physicochemical properties?
- Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., ethanol/water mixtures) followed by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify stable forms. Compare dissolution rates and hygroscopicity of polymorphs to select optimal forms for formulation .
Q. What bioisosteric replacements for the thioacetamide moiety could enhance metabolic stability?
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method using deuterated internal standards. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and column chemistry (e.g., C18 stationary phase) to achieve baseline separation from matrix interferents. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via UPLC-PDA and identify major impurities using HRMS. Compare stability profiles to establish storage recommendations (e.g., -20°C under nitrogen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
